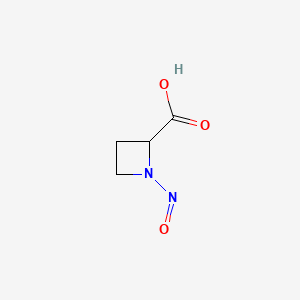

2-Azetidinecarboxylic acid, 1-nitroso-

Description

Contextualization within N-Nitrosamine Chemistry

N-nitrosamines are a class of chemical compounds characterized by the N-N=O functional group. impactfactor.org They are formed by the reaction of a secondary or tertiary amine with a nitrosating agent. impactfactor.orgacs.org This reaction can occur under specific conditions, such as in the presence of nitrites and an acidic environment, which can be found in the human stomach or during the processing and storage of certain foods and pharmaceuticals. nih.govresearchgate.net

The general mechanism for N-nitrosamine formation involves the nitrosation of an amine. Nitrites, often used as preservatives in cured meats, can form nitrous acid in acidic conditions. nih.gov The nitrous acid then generates a nitrosating agent that reacts with an amine to form the N-nitrosamine. impactfactor.org

N-nitrosamines are a significant concern because many compounds in this class have been identified as potent carcinogens in animal studies and are considered probable human carcinogens. nih.govcphi-online.comnih.gov This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish strict limits for their presence in drug products and to issue guidance for their control. cphi-online.comedqm.eunih.govacs.org 2-Azetidinecarboxylic acid, 1-nitroso- is a specific N-nitrosamine derived from the nitrosation of azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in some plants like beets and lily of the valley. wikipedia.orgmdpi.com

Historical Perspective of Azetidine (B1206935) Derivative Studies

The study of azetidine and its derivatives dates back to the early 20th century. jmchemsci.com The four-membered ring system of azetidine presents a unique chemical challenge due to its ring strain, making its synthesis and reactions a subject of considerable research interest. medwinpublishers.com Azetidin-2-ones, also known as β-lactams, are a particularly famous class of azetidine derivatives due to their presence in penicillin and cephalosporin antibiotics. globalresearchonline.net The discovery of penicillin's antibacterial properties spurred extensive investigation into the chemistry and biological activity of these compounds. jmchemsci.comglobalresearchonline.net

Azetidine-2-carboxylic acid itself was first isolated from the plant Convallaria majalis (lily of the valley) in 1955. medwinpublishers.comcapes.gov.br This discovery opened up a new area of research into non-proteinogenic amino acids and their potential roles and toxicities in biological systems. wikipedia.orgcaymanchem.comnih.gov It is known to be a proline analogue and can be mistakenly incorporated into proteins, leading to altered protein structure and function. wikipedia.orgnih.govnih.gov The synthesis of various azetidine derivatives has been an active area of research, with applications in medicinal chemistry beyond antibiotics, including their investigation as anticancer and anti-inflammatory agents. jmchemsci.commedwinpublishers.comnih.gov

Significance as a Research Standard and Chemical Reference Material

Due to the potential health risks associated with N-nitrosamines, highly sensitive and accurate analytical methods are required to detect and quantify their presence in various matrices, including food and pharmaceutical products. nih.govacs.org 2-Azetidinecarboxylic acid, 1-nitroso- serves as a crucial chemical reference material for these analytical applications. veeprho.com

Reference standards are highly purified compounds used to:

Develop and validate analytical methods: These methods, often employing techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), rely on a known standard of 2-Azetidinecarboxylic acid, 1-nitroso- to confirm the identity and concentration of the impurity in a sample. nih.gov

Ensure the quality and safety of products: Pharmaceutical manufacturers use this standard to test their products for the presence of this specific nitrosamine (B1359907) impurity and to ensure they comply with regulatory limits. veeprho.comaccustandard.com

Conduct toxicological studies: Purified 2-Azetidinecarboxylic acid, 1-nitroso- is used in research to understand its metabolic fate and toxicological profile.

The availability of well-characterized reference standards, including isotopically labeled versions like N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid, is essential for the accurate quantification of these impurities. cphi-online.comedqm.euaccustandard.comclearsynth.com

Overview of Current Research Trajectories

Current research involving 2-Azetidinecarboxylic acid, 1-nitroso- and related compounds is focused on several key areas:

Analytical Method Development: There is ongoing research to develop more sensitive, rapid, and robust analytical methods for the detection of a wide range of N-nitrosamines, including 2-Azetidinecarboxylic acid, 1-nitroso-, in complex matrices. nih.govacs.org

Formation and Mitigation Strategies: Researchers are investigating the specific conditions and precursors that lead to the formation of 2-Azetidinecarboxylic acid, 1-nitroso- in food and pharmaceuticals. acs.org This knowledge is critical for developing strategies to prevent its formation during manufacturing and storage.

Toxicology and Risk Assessment: Further toxicological studies are needed to better understand the carcinogenic potential and mechanism of action of 2-Azetidinecarboxylic acid, 1-nitroso-. This data is essential for regulatory agencies to perform accurate risk assessments and set appropriate safety limits.

Biochemistry of Azetidine-2-carboxylic Acid: Research continues into the biosynthesis and metabolism of azetidine-2-carboxylic acid in plants and microorganisms. nih.govnih.govresearchgate.net Understanding its natural occurrence is important for assessing human exposure through diet.

Structure

3D Structure

Properties

IUPAC Name |

1-nitrosoazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTLYYKIFSGFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337374 | |

| Record name | N-nitrosoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55556-98-4 | |

| Record name | N-nitrosoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azetidinecarboxylic Acid, 1 Nitroso

Strategies for the Construction of the Azetidine (B1206935) Ring System

The synthesis of the azetidine-2-carboxylic acid scaffold is a critical first step, and numerous strategies have been developed to construct this strained four-membered ring system. These methods often begin with acyclic precursors and employ cyclization reactions.

Historically, optically inactive azetidine-2-carboxylic acid was synthesized in low yields from gamma-aminobutyric acid (GABA) through α-bromination followed by ring closure. wikipedia.org A more effective approach for creating optically active versions involves the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by cyclization. wikipedia.org

Modern synthetic chemistry offers a more diverse toolkit for this purpose. Common strategies include [2+2] cycloadditions, elimination reactions from suitable precursors, and the ring expansion of three-membered rings like aziridines. nih.gov More recent and advanced methods have also been reported, such as copper-catalyzed enantioselective [3+1] cycloadditions. nih.gov

One well-established route starts from aspartic acid, a readily available chiral building block. google.comresearchgate.net In this process, aspartic acid is converted into a suitable derivative, such as a 4-oxo-2-azetidinecarboxylic acid ester, which then undergoes cyclization. google.com Another efficient method involves the use of malonic ester intermediates, where the four-membered ring is formed by treating a substituted aminomalonate with 1,2-dibromoethane in the presence of a base like cesium carbonate. nih.gov The alkylation of primary amines with 2-substituted-1,3-propanediol derivatives also provides a straightforward route to the azetidine core. organic-chemistry.org

A summary of selected synthetic strategies for the azetidine-2-carboxylic acid ring is presented below.

| Starting Material(s) | Key Transformation(s) | Stereocontrol | Reference(s) |

| α,γ-Diaminobutyric acid | Diazotization, Intramolecular cyclization | Inherited from starting material | wikipedia.org |

| Aspartic acid | Silylation, Grignard-mediated cyclization, Reduction | Inherited from starting material | google.comresearchgate.net |

| Dimethyl aminomalonate derivative & 1,2-dibromoethane | N-alkylation, Intramolecular cyclization | Use of chiral auxiliary on nitrogen | nih.gov |

| β-Amino alcohols | N-arylation, N-cyanomethylation, Mesylation, Base-induced ring closure | Inherited from starting material | organic-chemistry.org |

| Imido-sulfur ylides & enoldiazoacetates | Copper-catalyzed [3+1] cycloaddition | Use of chiral ligand | nih.gov |

Nitrosation Reactions for 1-Nitroso Moiety Introduction

Once the azetidine-2-carboxylic acid ring has been synthesized, the next step is the introduction of the nitroso (-NO) group at the N-1 position. This is achieved through a nitrosation reaction, which targets the secondary amine of the azetidine ring.

The most common method for N-nitrosation involves the reaction of the secondary amine with nitrous acid (HONO). wikipedia.org Nitrous acid is typically generated in situ by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in an aqueous solution. The reaction proceeds via the formation of the electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen atom of the azetidine ring. wikipedia.org This reaction is generally efficient for secondary amines and leads to the formation of a stable N-nitrosamine, which in this case is the target compound, 1-nitroso-2-azetidinecarboxylic acid. wikipedia.org

Regioselective Nitrosation Approaches

For 2-azetidinecarboxylic acid, the issue of regioselectivity is straightforward. The molecule contains only one nitrogen atom within its core structure, which is a secondary amine. Other functional groups, such as the carboxylic acid, are not reactive towards nitrosating agents under the typical conditions used for N-nitrosation. Therefore, the reaction is inherently regioselective, with the nitroso group being exclusively introduced at the N-1 position of the azetidine ring. The primary focus of the methodology is on achieving a high yield and purity by optimizing reaction conditions to prevent potential side reactions.

Control of Stereochemistry in 1-Nitroso-2-Azetidinecarboxylic Acid Synthesis

The stereochemical integrity of the final product is determined during the synthesis of the azetidine ring, not during the nitrosation step. The chiral center in 1-nitroso-2-azetidinecarboxylic acid is at the C-2 position, where the carboxylic acid group is attached.

The N-nitrosation reaction, involving the attack of the nitrogen's lone pair on the nitrosonium ion, does not affect the existing stereocenter at C-2. wikipedia.org Consequently, if an enantiomerically pure starting material, such as (S)-azetidine-2-carboxylic acid, is used, the resulting product, (S)-1-nitroso-2-azetidinecarboxylic acid, will retain that stereochemistry.

Control of stereochemistry is therefore a critical aspect of the synthesis of the azetidine precursor. Methods to achieve this include:

Using a Chiral Pool Precursor: Starting with an enantiomerically pure natural product like L-aspartic acid (the (S)-enantiomer) ensures that the final product has the corresponding stereochemistry. google.comresearchgate.net

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts during the ring-forming step can induce a specific stereochemical outcome. For instance, a chiral auxiliary attached to the nitrogen atom has been used to guide the stereochemistry during the cyclization of a malonate derivative, leading to the preferential formation of the (S)-enantiomer. nih.gov

Advanced Synthetic Techniques and Reaction Optimization

While the fundamental synthesis is well-established, ongoing research focuses on developing more efficient, safer, and scalable methods. Advanced techniques often focus on improving the construction of the azetidine ring or finding alternative nitrosating conditions.

For the ring synthesis, modern catalytic methods offer significant advantages. For example, nickel-catalyzed cross-coupling reactions can be used to functionalize the azetidine ring, while flow synthesis techniques can provide better control over reaction parameters and improve safety and scalability. nih.govorganic-chemistry.org

In the nitrosation step, optimization involves careful control of parameters such as temperature, pH, and reagent concentration to maximize the yield and minimize the formation of byproducts. While aqueous nitrous acid is standard, alternative nitrosating agents can be used in specific contexts. These may include nitrosonium tetrafluorobrate (NOBF₄), which can be employed under non-aqueous conditions, or the use of alkyl nitrites in the presence of an acid. nih.gov The rate of nitrosation can also be enhanced through catalysis by nucleophiles like bromide or chloride ions. wikipedia.org

Optimization efforts also extend to the purification of the final product. Due to the potential for the compound to be sensitive, purification techniques must be chosen to avoid degradation while effectively removing unreacted starting materials and reaction byproducts.

Analytical Characterization and Detection of 2 Azetidinecarboxylic Acid, 1 Nitroso

Role as a Nitrosamine (B1359907) Reference Standard in Analytical Method Development

The availability of well-characterized reference standards is fundamental to the development, validation, and routine application of analytical methods for impurities. For 2-Azetidinecarboxylic acid, 1-nitroso-, its role as a reference standard is crucial for several analytical objectives. It is essential for the development of analytical methods, method validation, and for quality control (QC) purposes, particularly in the production of substances where azetidine (B1206935) or its derivatives are used. chemicalbook.com

In the context of analytical method development, the reference standard for 2-Azetidinecarboxylic acid, 1-nitroso- allows for the optimization of chromatographic separation conditions and detector response. It serves as the benchmark against which unknown samples are compared, enabling both qualitative identification and quantitative measurement. For instance, in the development of a new analytical procedure, the reference standard is used to determine the retention time of the analyte, which is a key parameter for its identification in a complex matrix.

Furthermore, during method validation, the reference standard is used to assess critical performance characteristics such as accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). By spiking known amounts of the standard into a sample matrix, analysts can evaluate the method's ability to recover the analyte and produce consistent, reliable results. This process is integral to ensuring that the analytical method is fit for its intended purpose, which is often the detection of trace-level impurities in pharmaceutical products or other materials. researchgate.net

The use of 2-Azetidinecarboxylic acid, 1-nitroso- as a reference standard also extends to routine quality control testing. In a manufacturing setting, the reference standard is used to create calibration curves, which are essential for the accurate quantification of the impurity in production batches. This ensures that the levels of the nitrosamine impurity remain within safe and acceptable limits as defined by regulatory agencies. chemicalbook.com

Quantitative and Qualitative Analytical Techniques

The detection and quantification of nitrosamines like 2-Azetidinecarboxylic acid, 1-nitroso- at trace levels require highly sensitive and selective analytical techniques. The most common approaches involve chromatographic separation coupled with mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) based Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is well-suited for the determination of non-volatile and thermally labile compounds like 2-Azetidinecarboxylic acid, 1-nitroso-. When coupled with a highly sensitive detector, such as a mass spectrometer, HPLC methods can achieve the low detection limits required for nitrosamine analysis.

A typical HPLC method for a small, polar compound like 2-Azetidinecarboxylic acid, 1-nitroso- would likely employ a reversed-phase column with an aqueous mobile phase containing a small amount of organic modifier and an acid to control the ionization of the carboxylic acid group. The selection of the stationary phase is critical for achieving adequate retention and separation from other components in the sample matrix.

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

These parameters would require optimization and validation for the specific sample matrix being analyzed. The use of a post-column derivatization with a fluorescent tag could also be explored to enhance detection sensitivity with a fluorescence detector, a technique that has been applied to the parent compound, azetidine-2-carboxylic acid.

Gas Chromatography (GC) based Methods

Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of nitrosamines. However, for a polar and non-volatile compound like 2-Azetidinecarboxylic acid, 1-nitroso-, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique used for carboxylic acids, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). The choice of the GC column is important for achieving good peak shape and separation. A mid-polarity column is often a good starting point for the analysis of derivatized nitrosamines.

Below is a table of hypothetical GC conditions that could serve as a starting point for the analysis of the silylated derivative of 2-Azetidinecarboxylic acid, 1-nitroso-.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) |

The derivatization step adds complexity to the analytical procedure and must be carefully controlled to ensure complete and reproducible reaction.

Mass Spectrometry (MS) Applications in Trace Analysis

Mass Spectrometry (MS) is the preferred detection method for trace-level analysis of nitrosamines due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful tool for the unambiguous identification and quantification of these impurities.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in multiple reaction monitoring (MRM) mode. In this approach, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits.

The selection of precursor and product ions is specific to the compound of interest. For 2-Azetidinecarboxylic acid, 1-nitroso-, the precursor ion would likely be the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. The fragmentation of this precursor ion would then yield characteristic product ions that can be used for quantification and confirmation.

Spectroscopic Elucidation for Structural Validation

The definitive identification of a chemical compound relies on the use of spectroscopic techniques to elucidate its molecular structure. For a novel or less-studied compound like 2-Azetidinecarboxylic acid, 1-nitroso-, a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for structural validation of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals would allow for the confirmation of the azetidine ring structure, the carboxylic acid group, and the nitroso group.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the nitroso group, and the N-N stretch of the nitroso group would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, which can be used to confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information and serve as a fingerprint for the compound.

Chemical Reactivity and Mechanistic Studies of 2 Azetidinecarboxylic Acid, 1 Nitroso

Thermal and Photochemical Degradation Pathways

The stability of 2-Azetidinecarboxylic acid, 1-nitroso- is compromised by both thermal and photochemical stimuli, leading to decomposition through distinct mechanistic pathways.

Thermal Degradation: N-nitroso compounds are known to be thermally labile. The degradation of N-nitrosamines can be initiated by the homolytic cleavage of the N-N bond. In the case of 2-Azetidinecarboxylic acid, 1-nitroso-, heating is expected to lead to the formation of an azetidinyl radical and nitric oxide (NO). The subsequent fate of the azetidinyl radical can involve various pathways, including ring-opening to form more stable acyclic radicals, or hydrogen abstraction from the solvent or other molecules present in the medium.

While specific studies on the thermal degradation of 2-Azetidinecarboxylic acid, 1-nitroso- are not extensively documented in publicly available literature, the thermal decomposition of other cyclic nitrosamines and carboxylic acids provides insight into potential products. For instance, the thermal degradation of some nitrogen-rich heterocyclic esters has been shown to proceed in multiple stages, with initial decomposition temperatures ranging from 250-280°C. mdpi.com The presence of the carboxylic acid group can also influence the degradation pathway, potentially leading to decarboxylation. The thermal decomposition of some carboxylic acids on metal surfaces has been observed to occur between 227 and 377°C. researchgate.net

Photochemical Degradation: The photochemical behavior of N-nitrosamines typically involves excitation of the n→π* transition of the nitroso group upon absorption of UV light. nih.gov This can lead to N-N bond cleavage, similar to the thermal pathway, generating radicals. An alternative pathway involves an oxygen-atom photoexchange process with molecular oxygen when photolysis is conducted in an oxygen-enriched atmosphere. nih.gov Studies on N-nitrosodiphenylamine and N-nitroso-N-methylaniline have shown the generation of ¹⁸O-labeled nitrosamines under such conditions, suggesting the formation of peroxy intermediates. nih.gov However, other nitrosamines, like N-butyl-N-(4-hydroxybutyl)nitrosamine, decompose to amines and/or imines under the same conditions without oxygen exchange. nih.gov

For 2-Azetidinecarboxylic acid, 1-nitroso-, photolysis is expected to initiate decomposition, although the specific products and quantum yields have not been detailed in available research. The strained azetidine (B1206935) ring may influence the excited-state dynamics and favor pathways involving ring fragmentation.

Reactions of the N-Nitroso Group

The N-nitroso group is a versatile functional group that can undergo a variety of chemical transformations. Key reactions include reduction and reactions with acids.

Reduction of the N-nitroso group can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This process typically yields the corresponding hydrazine (B178648) or, with more vigorous reduction, the parent secondary amine, in this case, 2-azetidinecarboxylic acid.

Treatment with strong acids can lead to denitrosation, releasing nitrous acid (HNO₂) and forming the corresponding azetidinium salt. This reaction is often reversible. In the presence of a nucleophile, this can be a method for the removal of the nitroso group.

Transformations Involving the Strained Azetidine Ring

The significant ring strain of the azetidine core makes it susceptible to ring-opening reactions, particularly when activated by the electron-withdrawing N-nitroso group.

Nucleophilic Ring-Opening Reactions

The azetidine ring, especially when the nitrogen is substituted with an electron-withdrawing group like a nitroso moiety, is susceptible to nucleophilic attack. This leads to the cleavage of one of the C-N bonds. The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile.

For 2-Azetidinecarboxylic acid, 1-nitroso-, nucleophilic attack could potentially occur at either the C2 or C4 position. Attack at the C4 position would lead to the formation of a substituted γ-amino acid derivative. The kinetics and mechanism of such ring-opening reactions have been studied for other strained heterocyclic systems like oxazolinones, where the reaction is influenced by solvent polarity and can proceed via an SₙAr or Sₙ2-like mechanism. researchgate.net

A study on the nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with halide nucleophiles demonstrated site-selective cleavage to yield tertiary alkyl halides. researchgate.net While this involves a different activating group, it highlights the susceptibility of the azetidine-2-carboxylic acid scaffold to ring-opening. The presence of the N-nitroso group is expected to similarly activate the ring towards nucleophilic attack.

| Nucleophile | Potential Ring-Opened Product | Reaction Conditions |

| Hydroxide (OH⁻) | 4-amino-2-hydroxybutanoic acid derivative | Alkaline hydrolysis |

| Alkoxides (RO⁻) | 4-amino-2-alkoxybutanoic acid derivative | Basic conditions |

| Thiols (RSH) | 4-amino-2-(alkylthio)butanoic acid derivative | Base catalysis |

| Cyanide (CN⁻) | 4-amino-2-cyanobutanoic acid derivative | Ethanolic conditions, reflux |

Rearrangement Processes of the Azetidine Core

Rearrangement reactions of the azetidine core itself, particularly those involving the N-nitroso group, are plausible under certain conditions. Acid-catalyzed rearrangements, such as the Fischer-Hepp rearrangement observed in aromatic N-nitrosamines, could potentially occur, although the aliphatic nature of the azetidine ring makes a direct analogy difficult. In the Fischer-Hepp rearrangement, the nitroso group migrates from the nitrogen to an ortho or para position on an aromatic ring.

For 2-Azetidinecarboxylic acid, 1-nitroso-, acid catalysis might promote ring expansion or contraction, or other intramolecular rearrangements. However, specific studies detailing such rearrangement processes for this compound are scarce in the scientific literature.

Computational and Theoretical Chemistry of 2 Azetidinecarboxylic Acid, 1 Nitroso

Quantum Mechanical Studies on Molecular Structure and Energetics

Quantum mechanical calculations, particularly those employing density functional theory (DFT), have been instrumental in characterizing the molecular structure of 2-Azetidinecarboxylic acid, 1-nitroso-. These studies are often corroborated by experimental data, such as X-ray crystallography, to provide a complete picture of the molecule's geometry.

A pivotal study involving the crystal structure determination of (S)-N-nitrosoazetidine-2-carboxylic acid (C₄H₆N₂O₃) has provided precise geometric parameters. researchgate.net The analysis revealed that the N-nitrosamine group predominantly adopts an E conformation. researchgate.net A notable structural feature is the slight pyramidalization of the azetidine (B1206935) nitrogen atom, which is displaced from the plane formed by the three atoms attached to it by 0.038 (2) Å. researchgate.net This deviation from planarity is a significant aspect of its molecular architecture.

Computational models at the ab initio and DFT levels complement these experimental findings by allowing for the calculation of bond lengths, bond angles, and torsional angles in the gas phase and in solution. These calculations also provide insights into the electronic distribution within the molecule, highlighting the partial double bond character of the N-N bond, a common feature in N-nitrosamines that leads to a significant rotational barrier. nih.gov

Table 1: Selected Geometric Parameters for 2-Azetidinecarboxylic acid, 1-nitroso-

| Parameter | Value | Method |

|---|---|---|

| N-nitrosamine Conformation | E | X-ray Crystallography |

| Azetidine N atom displacement | 0.038 (2) Å | X-ray Crystallography |

| N-N Bond Length | ~1.34 Å | Typical for N-nitrosamines |

Note: The interactive table allows for sorting and filtering of the data.

Conformational Analysis and Stereochemical Influences

The conformational flexibility of 2-Azetidinecarboxylic acid, 1-nitroso- is a key area of theoretical investigation. The presence of the four-membered azetidine ring imposes significant conformational constraints. The primary conformational isomerism arises from the restricted rotation around the N-N bond of the nitroso group, leading to E and Z isomers. As established by crystal structure analysis, the E conformation is the preferred arrangement in the solid state. researchgate.net

Computational studies on N-nitrosoazetidines and related N-nitrosamines have shown that the rotational barrier around the N-N bond is substantial, typically around 23 kcal/mol. nih.gov This high barrier is attributed to the π-character of the bond and results in the existence of stable, isolable rotamers at room temperature.

Table 2: Conformational Isomers of 2-Azetidinecarboxylic acid, 1-nitroso-

| Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| E Conformer | 0 (Reference) | O=N-N-C |

| Z Conformer | Higher in energy | O=N-N-C |

Note: The interactive table allows for sorting and filtering of the data.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical chemistry provides powerful tools to explore the potential reaction mechanisms involving 2-Azetidinecarboxylic acid, 1-nitroso-. By modeling the transition states of various proposed reaction pathways, chemists can predict the most likely mechanisms and the associated activation energies.

For N-nitrosamines in general, several reaction pathways are of interest. One is the acid-catalyzed denitrosation, which involves the protonation of the nitroso oxygen followed by the cleavage of the N-N bond. nih.gov Transition state modeling of this process would involve locating the saddle point on the potential energy surface corresponding to the N-N bond breaking.

Another area of investigation is the metabolic activation of N-nitrosamines. It is known that many N-nitrosamines are procarcinogens that require metabolic activation, often initiated by enzymatic α-hydroxylation by cytochrome P450 enzymes. acs.org Computational modeling can be used to study the interaction of 2-Azetidinecarboxylic acid, 1-nitroso- with active site models of these enzymes and to calculate the energy barriers for the hydroxylation at the carbon atoms adjacent to the nitrosamine (B1359907) group.

Photolytic decomposition is another potential reaction pathway. The mechanisms of N-nitrosamine photolysis can be complex and are influenced by the solvent and pH. nih.gov Theoretical studies can help to elucidate the electronic excited states of the molecule and the pathways for their decay, leading to the formation of various reactive intermediates.

Prediction of Spectroscopic Parameters and Molecular Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules. For 2-Azetidinecarboxylic acid, 1-nitroso-, quantum mechanical calculations can be used to predict a range of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). These predicted spectra can be compared with experimental data to confirm the structure and assign the resonances.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be predicted computationally. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions. For instance, the characteristic N-N and N=O stretching frequencies of the nitroso group are key features that can be identified.

Electronic spectroscopy, such as UV-Vis spectra, can be modeled using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are often related to the n → π* and π → π* transitions of the nitrosamine chromophore.

Table 3: Predicted Spectroscopic Data for 2-Azetidinecarboxylic acid, 1-nitroso- (Illustrative)

| Spectroscopic Parameter | Predicted Value Range | Computational Method |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | 1.5 - 4.5 | GIAO-DFT |

| ¹³C NMR Chemical Shifts (ppm) | 20 - 180 | GIAO-DFT |

| N=O Stretch (cm⁻¹) | 1430 - 1460 | DFT |

| N-N Stretch (cm⁻¹) | 1000 - 1050 | DFT |

Note: The interactive table allows for sorting and filtering of the data. The values are illustrative and would be refined by specific high-level computations.

Biological and Biochemical Investigations of 2 Azetidinecarboxylic Acid, 1 Nitroso

Exploration of Biochemical Mechanisms of Action

Direct experimental evidence on the biochemical mechanisms of action for 2-Azetidinecarboxylic acid, 1-nitroso- is not available in current scientific literature. However, its chemical structure suggests a dual-activity profile, combining the known effects of its parent compound, 2-Azetidinecarboxylic acid (Aze), with the well-documented reactivity of N-nitroso compounds.

The parent compound, 2-Azetidinecarboxylic acid, is a non-proteinogenic amino acid and a structural analog of proline. mdpi.com Its primary mechanism of action involves its misincorporation into proteins in place of proline during protein biosynthesis. nih.govnih.gov This substitution can lead to the production of abnormal proteins with altered structures and impaired biological activity. aquigenbio.com The incorporation of the four-membered ring of Aze, in contrast to proline's five-membered ring, alters the conformational stability of polypeptides, which can destabilize protein structures like the collagen triple helix. nih.gov This leads to protein misfolding and can trigger a global stress response, including the unfolded protein response. nih.gov

The addition of a 1-nitroso group introduces a new layer of biochemical reactivity. N-nitroso compounds are a significant class of chemical carcinogens and mutagens. nih.gov Their toxicity is primarily mediated through their ability to act as alkylating agents. nih.gov Following metabolic activation, often by cytochrome P450 enzymes, N-nitroso compounds can form highly reactive electrophilic intermediates. nih.govnih.gov These intermediates can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA. nih.govresearchgate.net The alkylation of DNA bases can lead to mutations and the initiation of carcinogenesis. nih.govyoutube.com

Therefore, the hypothesized biochemical mechanism of action for 2-Azetidinecarboxylic acid, 1-nitroso- would be twofold:

Disruption of Protein Synthesis: Similar to its parent compound, it would likely be recognized by prolyl-tRNA synthetase and incorporated into proteins, leading to protein misfolding and cellular stress.

DNA Alkylation: Following metabolic activation of the nitroso moiety, the compound could generate reactive species capable of alkylating DNA, introducing mutagenic and carcinogenic potential.

It is plausible that these two mechanisms could act synergistically, though this remains to be experimentally verified.

Studies on Cellular Interactions and Biological Pathways

Specific studies on the cellular interactions and biological pathways affected by 2-Azetidinecarboxylic acid, 1-nitroso- have not been published. The following is a projection based on the activities of Aze and N-nitroso compounds.

The parent compound, 2-Azetidinecarboxylic acid, has been shown to interact with several key cellular components and pathways:

Protein Synthesis Machinery: It directly interacts with prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains. nih.gov

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins containing Aze triggers the UPR, a cellular stress response aimed at restoring protein homeostasis. nih.gov

Mitochondrial Function: In mammalian cells, Aze exposure has been linked to decreased cell viability, alterations in mitochondrial morphology, and a significant decline in mitochondrial function. nih.gov This is accompanied by both apoptotic and necrotic cell death pathways. nih.gov

N-nitroso compounds are known to interact with:

DNA: As potent alkylating agents, their primary cellular target is DNA, leading to the formation of DNA adducts. nih.gov This damage, if not repaired, can lead to mutations during DNA replication.

Cytochrome P450 Enzymes: These enzymes are crucial for the metabolic activation of many N-nitrosamines into their ultimate carcinogenic forms. nih.govacs.org

Based on this, 2-Azetidinecarboxylic acid, 1-nitroso- could potentially engage with a complex network of cellular pathways. It would likely induce the UPR due to protein misincorporation while simultaneously causing genotoxic stress through DNA alkylation. The interplay between these pathways could lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis, or neoplastic transformation. The presence of the nitroso group could also influence its transport across cellular membranes and its interaction with metabolic enzymes, potentially altering the toxicological profile compared to Aze alone.

Applications as a Chemical Probe in Biological Systems

There are no documented applications of 2-Azetidinecarboxylic acid, 1-nitroso- as a chemical probe in biological systems. However, its unique hypothetical dual-action mechanism could lend itself to several research applications.

A chemical probe is a small molecule used to study and manipulate biological systems. Given its structure, 2-Azetidinecarboxylic acid, 1-nitroso- could potentially be used to:

Investigate the Interplay between Proteotoxicity and Genotoxicity: As a single molecule capable of inducing both protein misfolding and DNA damage, it could be a valuable tool to study the crosstalk and synergistic effects between these two major cellular stress pathways.

Study Proline Metabolism and Protein Synthesis: Similar to its parent compound, it could be used to probe the fidelity of prolyl-tRNA synthetase and the consequences of proline analog incorporation in specific proteins or cellular compartments.

Model N-nitroso Compound-Induced Carcinogenesis: The azetidine (B1206935) ring could serve as a unique structural tag to track the distribution and metabolic fate of a carcinogenic N-nitroso compound, potentially aiding in the identification of protein and DNA adducts.

Environmental Occurrence and Transformation of 2 Azetidinecarboxylic Acid, 1 Nitroso

Detection and Formation in Pyrolytic Processes, including Bio-oil Production

While direct detection of 2-Azetidinecarboxylic acid, 1-nitroso- in pyrolytic processes is not extensively documented in scientific literature, its formation is plausible under conditions where its precursor, 2-Azetidinecarboxylic acid, is present. 2-Azetidinecarboxylic acid is a naturally occurring non-protein amino acid found in certain plants, such as those from the lily of the valley family and in sugar beets. nih.govwikipedia.orgnih.gov

Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen and is commonly used for the production of bio-oil from biomass. vwwr.com Bio-oils are complex mixtures that can contain nitrogenous compounds, including amines, amides, and N-containing heterocycles, especially when the biomass feedstock is rich in proteins or amino acids. vwwr.comambeed.com

The formation of N-nitroso compounds, a class to which 2-Azetidinecarboxylic acid, 1-nitroso- belongs, can occur during pyrolysis through the interaction of nitrogen oxides (NOx) with secondary amines. veeprho.com The parent compound, 2-Azetidinecarboxylic acid, is a secondary amine, making it a potential precursor for nitrosation. During the pyrolysis of biomass containing this amino acid, nitrosating agents can form, leading to the generation of 2-Azetidinecarboxylic acid, 1-nitroso-. Studies on the pyrolysis of other N-nitrosamino acids have shown that they can be partially transferred or undergo decarboxylation to form other products. nih.gov

The table below summarizes the potential for formation based on the characteristics of the precursor and the pyrolytic process.

| Feedstock Component | Pyrolysis Condition | Potential for N-Nitroso Compound Formation |

| Biomass containing 2-Azetidinecarboxylic acid (e.g., sugar beets) | High temperatures, presence of nitrogen oxides | High, due to the presence of a secondary amine precursor and nitrosating agents. |

| Protein-rich biomass | Thermal decomposition | High, due to the generation of various amine precursors. vwwr.com |

It is important to note that the yield and specific types of N-nitroso compounds formed during pyrolysis are dependent on various factors, including the composition of the feedstock, the pyrolysis temperature, and the presence of catalysts.

Environmental Fate and Degradation in Various Media

The environmental fate of 2-Azetidinecarboxylic acid, 1-nitroso- is not specifically detailed in existing research. However, by examining the behavior of the parent compound and the general class of N-nitrosamines, we can infer its likely persistence and degradation pathways in the environment.

N-nitrosamines are considered a significant class of environmental contaminants due to their carcinogenic properties. scbt.com Their presence has been detected in various environmental matrices, including wastewater, drinking water, and soil. glentham.comclearsynth.com The environmental persistence of N-nitrosamines can vary greatly depending on their specific chemical structure and the environmental conditions. mdpi.com

In Water: The persistence of N-nitrosamines in aquatic environments is influenced by factors such as photolysis and microbial activity. Many N-nitrosamines are susceptible to degradation by UV light. nih.govnih.gov The parent compound, 2-Azetidinecarboxylic acid, is soluble in water. nih.gov It is plausible that 2-Azetidinecarboxylic acid, 1-nitroso- would also be water-soluble and could be subject to photolytic degradation in surface waters exposed to sunlight.

In Soil: The fate of 2-Azetidinecarboxylic acid, 1-nitroso- in soil would be governed by its adsorption to soil particles and its susceptibility to microbial degradation. The parent compound, 2-Azetidinecarboxylic acid, can be utilized as a sole nitrogen source by some soil microorganisms, such as Enterobacter agglomerans and Enterobacter amnigenus, which were isolated from soil beneath lily of the valley plants. nih.goveuropa.eu This suggests a potential for the biodegradation of its nitroso-derivative in soil environments.

The following table outlines the likely environmental fate based on the properties of related compounds.

| Environmental Compartment | Key Degradation Processes | Expected Persistence |

| Surface Water | Photolysis, Biodegradation | Low to moderate, depending on sunlight exposure and microbial populations. |

| Groundwater | Biodegradation | Potentially higher than in surface water due to lack of photolysis. |

| Soil | Biodegradation, Adsorption | Moderate, with degradation dependent on microbial activity. |

Research on Biotransformation and Abiotic Degradation

Specific research on the biotransformation and abiotic degradation of 2-Azetidinecarboxylic acid, 1-nitroso- is scarce. However, general principles of N-nitrosamine degradation can be applied.

Biotransformation: The biotransformation of N-nitrosamines is a key process in their environmental removal. scbt.com Some N-nitrosamines can be degraded by microorganisms under both aerobic and anaerobic conditions. nih.gov The biotransformation of the parent compound, 2-azetidinecarboxylic acid, involves the opening of the azetidine (B1206935) ring by certain bacteria. nih.gov It is conceivable that microorganisms capable of degrading the parent compound might also be able to transform the 1-nitroso- derivative, potentially through initial denitrosation followed by ring cleavage.

Abiotic Degradation: The primary abiotic degradation pathway for many N-nitrosamines in the environment is photolysis. nih.govnih.gov The rate of photolysis is dependent on the wavelength of light and the chemical structure of the N-nitrosamine. For instance, some nitrosamines have been shown to degrade rapidly in aqueous solutions when exposed to simulated sunlight. Another potential abiotic degradation pathway is hydrolysis, although many nitrosamines are relatively stable to hydrolysis at neutral pH. nih.gov

The table below summarizes potential degradation pathways.

| Degradation Type | Potential Pathway | Influencing Factors |

| Biotransformation | Microbial metabolism (e.g., denitrosation, ring cleavage) | Presence of adapted microbial communities, availability of other nutrients. |

| Abiotic Degradation | Photolysis (degradation by sunlight) | Light intensity, water clarity, presence of photosensitizers. |

| Abiotic Degradation | Hydrolysis | pH, temperature. |

Considerations for Environmental Monitoring and Assessment

Effective environmental monitoring and assessment are essential for understanding the distribution and potential risks of contaminants like 2-Azetidinecarboxylic acid, 1-nitroso-. Given the lack of specific methods for this compound, monitoring strategies would likely rely on analytical techniques developed for the broader class of N-nitrosamines.

Analytical Methods: The detection of N-nitrosamines in environmental samples is typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov These methods often involve a pre-concentration step, such as solid-phase extraction (SPE), to achieve the low detection limits required for environmental monitoring, often in the nanogram per liter (ng/L) range. Developing a specific and validated analytical method for 2-Azetidinecarboxylic acid, 1-nitroso- would be a critical first step for its environmental assessment.

Risk Assessment: The assessment of environmental risk would require data on the compound's toxicity and its environmental concentrations. Many N-nitrosamines are classified as probable human carcinogens, which drives the need for their monitoring in sources of drinking water. wikipedia.orgscbt.com The parent compound, 2-azetidinecarboxylic acid, is known to be toxic. wikipedia.org Therefore, its 1-nitroso- derivative should be treated as a compound of potential concern until sufficient toxicological data becomes available. Regulatory guidelines for other N-nitrosamines in drinking water are often set at very low concentrations, reflecting their potential health risks. nih.gov

The following table highlights key considerations for monitoring and assessment.

| Aspect | Key Considerations |

| Environmental Monitoring | Development of sensitive and specific analytical methods (e.g., GC-MS, LC-MS). nih.gov |

| Inclusion in monitoring programs for emerging contaminants, especially in areas with relevant biomass processing. | |

| Risk Assessment | Evaluation of toxicological properties. |

| Comparison of environmental concentrations to established or provisional guideline values. |

Future Research Directions and Emerging Areas

Development of Enantioselective Synthetic Routes

The biological effects of chiral molecules are often stereospecific. While methods for the asymmetric synthesis of the parent compound, azetidine-2-carboxylic acid, have been developed, specific enantioselective routes for its 1-nitroso derivative are yet to be extensively explored. nih.gov Future research in this domain is essential for several reasons:

Stereospecific Bioactivity: It is crucial to determine whether the (R)- and (S)-enantiomers of 2-Azetidinecarboxylic acid, 1-nitroso- exhibit different biological activities. Enantioselective synthesis would provide pure stereoisomers, enabling precise pharmacological and toxicological evaluations.

Mechanistic Insights: Access to enantiomerically pure forms of the compound will allow researchers to probe its interactions with chiral biological targets, such as enzymes and receptors, with greater accuracy. This is fundamental to understanding its mechanism of action.

Efficient Production: The development of facile and efficient synthetic routes is a prerequisite for producing practical quantities of each enantiomer, which is necessary for extensive biological testing. nih.gov Future synthetic strategies could adapt existing methods for AZE, such as those employing chiral auxiliaries like optically active alpha-methylbenzylamine, followed by a controlled nitrosation step.

Advanced Analytical Techniques for Complex Matrix Analysis

The potential presence of 2-Azetidinecarboxylic acid, 1-nitroso- in various environmental and biological samples necessitates the development of sensitive and selective analytical methods for its detection and quantification. Given that its parent compound, AZE, is found in food sources like beets, and that N-nitroso compounds can form during processing, the analysis of complex matrices is a key challenge. qascf.comresearchgate.net

Future research should focus on:

High-Sensitivity Detection: Developing methods with low detection limits, likely in the nanogram per gram (ng/g) range, is critical for identifying trace amounts in food, water, and biological tissues. sciex.com

Chromatographic Separation: Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), will be instrumental. qascf.comnih.gov The development of specific columns and mobile phases will be necessary to achieve optimal separation from interfering compounds in complex samples.

Mass Spectrometry Interfacing: The use of a Thermal Energy Analyzer (TEA), which is highly specific for the nitroso group, or high-resolution mass spectrometry (HRMS) can provide the necessary selectivity and confirmation of the compound's identity. nih.gov

Sample Preparation: Research into robust sample extraction and clean-up procedures is vital to minimize matrix effects and ensure accurate quantification. sciex.com

Deeper Elucidation of Biological and Mechanistic Roles

The biological activity of 2-Azetidinecarboxylic acid, 1-nitroso- is largely inferred from the known properties of its parent compound and the general class of N-nitroso compounds. AZE is a toxic proline mimic that can be misincorporated into proteins, leading to cellular dysfunction. wikipedia.orgnih.gov N-nitroso compounds, as a class, are recognized for their carcinogenic potential, primarily through their ability to act as alkylating agents that damage DNA. nih.govnih.gov

Key areas for future investigation include:

Carcinogenicity and Mutagenicity: Comprehensive studies are needed to assess the carcinogenic and mutagenic potential of 2-Azetidinecarboxylic acid, 1-nitroso-. This involves long-term animal studies and a battery of in vitro mutagenicity assays.

Proline Mimicry and Protein Misfolding: It is important to determine if the N-nitroso functional group alters the ability of the molecule to be incorporated into proteins in place of proline. Research should investigate whether it induces protein misfolding and triggers stress responses like the unfolded protein response (UPR). nih.gov

Cellular and Mitochondrial Toxicity: The impact of the compound on cell viability, apoptosis, and mitochondrial function should be thoroughly examined. Studies on the parent compound AZE have shown it can induce both apoptotic and necrotic cell death and impair mitochondrial function. nih.govutas.edu.au

Inflammatory Responses: The potential for this compound to trigger pro-inflammatory responses in various cell types, particularly in immune cells like microglia, needs to be explored. utas.edu.au

Comprehensive Environmental Impact and Mitigation Studies

The environmental fate and ecological impact of 2-Azetidinecarboxylic acid, 1-nitroso- are currently unknown. General studies on N-nitroso compounds indicate that they can be subject to various environmental degradation processes, including photolysis and microbiological degradation. acs.org However, the specific behavior of this compound requires dedicated investigation.

Future research should address:

Environmental Persistence and Fate: Studies are needed to determine the stability and transformation of 2-Azetidinecarboxylic acid, 1-nitroso- in different environmental compartments, such as soil and water.

Ecotoxicity: The potential toxicity of the compound to a range of organisms, including microbes, plants, and aquatic life, should be evaluated to understand its ecological risk.

Formation from Precursors: Research should investigate the potential for the in-situ formation of 2-Azetidinecarboxylic acid, 1-nitroso- in the environment from its precursor, AZE, and various nitrosating agents.

Mitigation Strategies: Should the compound be found to be a persistent and toxic environmental contaminant, research into remediation and mitigation strategies will be necessary.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent degradation .

- Spill Management : Neutralize with 10% ascorbic acid to reduce nitroso groups before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.